DL-Norleucine DL-Norleucine L-norleucine is a non-proteinogenic L-alpha-amino acid comprising hexanoic acid carrying an amino group at C-2. It does not occur naturally. It is a 2-aminohexanoic acid and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a L-2-aminohexanoate. It is an enantiomer of a D-norleucine. It is a tautomer of a L-2-aminohexanoic acid zwitterion.
Norleucine is under investigation in clinical trial NCT00081952 (Amino Acid Therapy for Hot Flashes in Postmenopausal Women).
L-Norleucine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
An unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to METHIONINE, however it does not contain SULFUR.
Brand Name: Vulcanchem
CAS No.: 616-06-8
VCID: VC21537802
InChI: InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
SMILES: CCCCC(C(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

DL-Norleucine

CAS No.: 616-06-8

VCID: VC21537802

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

DL-Norleucine - 616-06-8

Description

DL-Norleucine, also known as 2-aminohexanoic acid, is a non-proteinogenic amino acid that belongs to the class of alpha-amino acids. It is a structural analogue of the naturally occurring amino acid leucine but lacks the branched side chain present in leucine. DL-Norleucine is a racemic mixture of the D- and L-enantiomers of norleucine, which are mirror images of each other due to its chiral nature.

Occurrence and Biosynthesis

DL-Norleucine is not a naturally occurring metabolite in humans but can be found in small amounts in certain bacterial strains. Its biosynthesis involves the action of specific enzymes, and it can be incorporated into peptides due to the imperfect selectivity of aminoacyl-tRNA synthetases .

Uses and Applications

DL-Norleucine is used in various biochemical studies due to its structural similarity to methionine, a sulfur-containing amino acid. It is often used as a substitute for methionine in peptides to study the role of sulfur in biological processes. For example, it has been used to investigate the neurotoxic effects of Amyloid-β peptides in Alzheimer's disease by substituting methionine with norleucine, which can negate the neurotoxic effects .

Biological Significance

DL-Norleucine can be detected in human blood, but only in individuals exposed to this compound or its derivatives. It is part of the human exposome, which includes all environmental exposures throughout a person's life .

Research Findings

Recent studies have explored the use of DL-Norleucine in biotechnology, particularly in microbial processes. It can act as a negative controller in certain cellular processes without interfering with other essential functions .

CAS No. 616-06-8
Product Name DL-Norleucine
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2S)-2-aminohexanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Standard InChIKey LRQKBLKVPFOOQJ-YFKPBYRVSA-N
Isomeric SMILES CCCC[C@@H](C(=O)O)N
SMILES CCCCC(C(=O)O)N
Canonical SMILES CCCCC(C(=O)O)N
Physical Description Solid
Solubility 12 mg/mL at 25 °C
Synonyms 6154-45-6;BZ-TYR-PNA;(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide;n|A-benzoyl-n-(4-nitrophenyl)-l-tyrosinamide;BTPNA;(2S)-3-(4-HYDROXYPHENYL)-N-(4-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROPANAMIDE;AC1L4NUQ;AC1Q1ZF5;Benzoyltyrosine4-nitroanilide;SCHEMBL1351202;Benzoyl-L-tyrosinep-nitroanilide;Benzoyl-L-tyrosine4-nitroanilide;CJERUMAUMMIPRF-FQEVSTJZSA-N;MolPort-004-964-835;ZINC4899459;6500AH;AR-1K8265;KM0522;AKOS016845836;AJ-52548;AK135287;AM027333;OR072202;KB-211901;FT-0659972
PubChem Compound 21236
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator